7-Methoxybenzofuran: A Technical Overview of its Properties, Structure, and Analysis
7-Methoxybenzofuran: A Technical Overview of its Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, structure, and analytical methodologies for 7-Methoxybenzofuran, a significant heterocyclic compound with applications in medicinal chemistry and materials science.
Core Properties of 7-Methoxybenzofuran
7-Methoxybenzofuran, also known as 1-benzofuran-7-yl methyl ether, is a solid organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| IUPAC Name | 7-methoxy-1-benzofuran | [2] |
| CAS Number | 7168-85-6 | [2] |
| Boiling Point | 70-80°C at 10 mmHg | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically 97% | [1] |
Chemical Structure
The molecular structure of 7-Methoxybenzofuran consists of a fused benzene and furan ring system, with a methoxy group substituted at the 7th position.
Experimental Protocols
The synthesis and characterization of 7-Methoxybenzofuran and its derivatives involve several standard organic chemistry techniques. Below are generalized experimental protocols based on methodologies reported for similar benzofuran compounds.
Synthesis of 7-Methoxybenzofuran Derivatives
A common route for the synthesis of 7-methoxybenzofuran derivatives starts from o-vanillin.[1] The following is a representative synthetic workflow:
General Procedure:
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Ester Formation: o-Vanillin is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield a 7-methoxybenzofuran-based ester.[1]
-
Hydrazide Formation: The resulting ester is then treated with hydrazine monohydrate in methanol to produce the corresponding hydrazide.[1]
-
Heterocyclic Ring Formation: The hydrazide can be further reacted, for example with phenyl isothiocyanate followed by sodium hydroxide-induced cyclization, to form more complex derivatives like 7-methoxybenzofuran-triazoles.[1]
Analytical Characterization
The structural confirmation of 7-Methoxybenzofuran and its derivatives is typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number and environment of hydrogen atoms. For 7-Methoxybenzofuran, characteristic peaks would be expected for the aromatic protons and the methoxy group protons.
-
13C NMR: Identifies the number and types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbons in the benzofuran ring system and the methoxy carbon.[3][4]
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a 7-methoxybenzofuran derivative would typically show characteristic absorption bands for C-O stretching (ether linkage), C=C stretching (aromatic rings), and C-H bonds.[3][5] The sample for IR analysis can be prepared as a potassium bromide (KBr) disc or using the mull technique.
Mass Spectrometry (MS):
-
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[6] Electrospray ionization (ESI) is a common technique used for the analysis of such molecules.[7] The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight.
Biological Activity
Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including potential anticancer and anti-tyrosinase properties.[1][8][9] Specifically, certain 7-methoxybenzofuran-triazole hybrids have been investigated as tyrosinase inhibitors, which could have applications in conditions related to melanin overproduction.[1] Some benzofuran derivatives have also been studied for their potential to inhibit the mTOR signaling pathway, which is often dysregulated in cancer.[10]
Safety and Handling
7-Methoxybenzofuran is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
References
- 1. 7-Methoxybenzofuran-triazole tethered N -phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05084G [pubs.rsc.org]
- 2. 7-Methoxybenzofuran | C9H8O2 | CID 590462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
